molecular formula C9H4Cl2O2S B1667960 3,6-Dichloro-1-benzothiophene-2-carboxylic acid CAS No. 34576-94-8

3,6-Dichloro-1-benzothiophene-2-carboxylic acid

Cat. No. B1667960
CAS RN: 34576-94-8
M. Wt: 247.1 g/mol
InChI Key: AAHPIJMQJAZYTM-UHFFFAOYSA-N
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Description

3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, is a compound with the empirical formula C9H4Cl2O2S . It is an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 .


Synthesis Analysis

BT2 has been used as a building block in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) . BT2 binding to BDK triggers helix movements in the N-terminal domain, resulting in the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) .


Molecular Structure Analysis

The molecular weight of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid is 248.11 . Its IUPAC name is 3,6-dichloro-1H-1lambda3-benzo[b]thiophene-2-carboxylic acid .


Chemical Reactions Analysis

BT2 is a BCKDC kinase (BDK) inhibitor with an IC50 of 3.19 μM . It increases cellular BCKDC activity in cultures and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .


Physical And Chemical Properties Analysis

3,6-Dichloro-1-benzothiophene-2-carboxylic acid is a white to beige powder . It is soluble in DMSO at 2 mg/mL .

Scientific Research Applications

Application 1: Inhibitor of Myeloid Cell Leukemia 1 (Mcl-1)

  • Scientific Field: Biochemical Research, Proteomics .
  • Summary of the Application: 3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1). Mcl-1 is a member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death .
  • Methods of Application: BT2 has been used as a building block in the synthesis of inhibitors of Mcl-1 . The specific experimental procedures and technical details would depend on the context of the research.
  • Results or Outcomes: BT2 has a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 . This suggests that BT2 can effectively bind to Mcl-1 and potentially inhibit its function.

Application 2: Inhibitor of Toll-Like Receptor 3/Double-Stranded RNA (TLR3/dsRNA) Complex

  • Scientific Field: Immunology .
  • Summary of the Application: BT2 has been used as a building block in the synthesis of inhibitors of the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex . TLR3 is a protein that plays a key role in the innate immune system.

Application 3: Inhibitor of D-Amino Acid Oxidase (DAO)

  • Scientific Field: Biochemistry .
  • Summary of the Application: BT2 has been used as a building block in the synthesis of inhibitors of D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids.

Safety And Hazards

The safety information for BT2 indicates that it is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

3,6-dichloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHPIJMQJAZYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-1-benzothiophene-2-carboxylic acid

CAS RN

34576-94-8
Record name 3,6-dichloro-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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